molecular formula C17H13ClN4O B12522226 3-(2-Chloroethyl)-10-phenyl[1,2,3,5]tetrazino[5,4-a]indol-4(3H)-one CAS No. 834910-20-2

3-(2-Chloroethyl)-10-phenyl[1,2,3,5]tetrazino[5,4-a]indol-4(3H)-one

Cat. No.: B12522226
CAS No.: 834910-20-2
M. Wt: 324.8 g/mol
InChI Key: ACFSHYIYSVGTHU-UHFFFAOYSA-N
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Description

3-(2-Chloroethyl)-10-phenyl[1,2,3,5]tetrazino[5,4-a]indol-4(3H)-one is a complex organic compound that belongs to the class of tetrazinoindoles This compound is characterized by its unique structure, which includes a tetrazine ring fused to an indole moiety, along with a phenyl group and a chloroethyl side chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Chloroethyl)-10-phenyl[1,2,3,5]tetrazino[5,4-a]indol-4(3H)-one typically involves a multi-step process. One common synthetic route starts with the preparation of the indole core, followed by the introduction of the tetrazine ring and subsequent functionalization with the chloroethyl and phenyl groups. Key steps include:

    Formation of the Indole Core: This can be achieved through Fischer indole synthesis, where phenylhydrazine reacts with a ketone or aldehyde under acidic conditions.

    Tetrazine Ring Formation: The indole intermediate is then subjected to cyclization with hydrazine derivatives to form the tetrazine ring.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-throughput reactors, precise control of reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(2-Chloroethyl)-10-phenyl[1,2,3,5]tetrazino[5,4-a]indol-4(3H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.

    Substitution: The chloroethyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols, forming new derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Amines, thiols, polar aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products

    Oxidation: Ketones, carboxylic acids.

    Reduction: Amines, alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-(2-Chloroethyl)-10-phenyl[1,2,3,5]tetrazino[5,4-a]indol-4(3H)-one has several applications in scientific research:

    Medicinal Chemistry: It is explored for its potential as an anticancer agent due to its ability to interact with DNA and inhibit cell proliferation.

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biological Studies: It is used in studies to understand its mechanism of action at the molecular level, including its interaction with enzymes and receptors.

    Industrial Applications: The compound is investigated for its potential use in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 3-(2-Chloroethyl)-10-phenyl[1,2,3,5]tetrazino[5,4-a]indol-4(3H)-one involves its interaction with cellular components, particularly DNA. The chloroethyl group can form covalent bonds with DNA bases, leading to cross-linking and disruption of DNA replication and transcription. This results in the inhibition of cell proliferation and induction of apoptosis. The compound may also interact with specific enzymes and receptors, modulating various cellular pathways.

Comparison with Similar Compounds

Similar Compounds

  • 3-(2-Bromoethyl)-10-phenyl[1,2,3,5]tetrazino[5,4-a]indol-4(3H)-one
  • 3-(2-Iodoethyl)-10-phenyl[1,2,3,5]tetrazino[5,4-a]indol-4(3H)-one
  • 3-(2-Fluoroethyl)-10-phenyl[1,2,3,5]tetrazino[5,4-a]indol-4(3H)-one

Uniqueness

3-(2-Chloroethyl)-10-phenyl[1,2,3,5]tetrazino[5,4-a]indol-4(3H)-one is unique due to its specific chloroethyl group, which imparts distinct reactivity and biological activity. Compared to its bromo, iodo, and fluoro analogs, the chloroethyl derivative exhibits different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for targeted research and development.

Properties

CAS No.

834910-20-2

Molecular Formula

C17H13ClN4O

Molecular Weight

324.8 g/mol

IUPAC Name

3-(2-chloroethyl)-10-phenyl-[1,2,3,5]tetrazino[5,4-a]indol-4-one

InChI

InChI=1S/C17H13ClN4O/c18-10-11-21-17(23)22-14-9-5-4-8-13(14)15(16(22)19-20-21)12-6-2-1-3-7-12/h1-9H,10-11H2

InChI Key

ACFSHYIYSVGTHU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C3N=NN(C(=O)N3C4=CC=CC=C42)CCCl

Origin of Product

United States

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